Decanoic acid, hexadecyl ester
CAS No.: 29710-34-7
Cat. No.: VC0523237
Molecular Formula: C26H52O2
Molecular Weight: 396.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29710-34-7 |
|---|---|
| Molecular Formula | C26H52O2 |
| Molecular Weight | 396.7 g/mol |
| IUPAC Name | hexadecyl decanoate |
| Standard InChI | InChI=1S/C26H52O2/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-25-28-26(27)24-22-20-18-10-8-6-4-2/h3-25H2,1-2H3 |
| Standard InChI Key | QICHMCRJUKQZRE-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCC |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
Decanoic acid, hexadecyl ester is classified under the IUPAC name hexadecyl decanoate and is alternatively termed cetyl caprate or hexadecyl caprate . Its molecular formula, C₂₆H₅₂O₂, reflects a 26-carbon backbone comprising a decanoate (C₁₀) moiety esterified to a hexadecyl (C₁₆) alcohol chain. The ester functional group (-COO-) bridges these hydrocarbon chains, conferring amphiphilic characteristics .
Structural Analysis
The compound’s structure can be represented as:
This configuration results in a highly lipophilic molecule with a molecular weight of 396.7 g/mol . The extended alkyl chains contribute to its low solubility in polar solvents and high melting point, which is characteristic of long-chain esters.
Spectroscopic Identification
Fourier-transform infrared (FTIR) spectroscopy reveals key absorption bands at approximately 1740 cm⁻¹ (C=O stretch of the ester group) and 1170–1240 cm⁻¹ (C-O stretch), consistent with ester functional groups . Nuclear magnetic resonance (NMR) spectra further confirm the structure, with distinct signals for the methylene protons adjacent to the ester oxygen ( 4.0–4.2 ppm) and the terminal methyl groups ( 0.8–1.0 ppm) .
Synthesis and Industrial Production
Conventional Synthesis Routes
The ester is typically synthesized via acid-catalyzed esterification or acyl chloride reactions. A prominent method involves reacting decanoyl chloride with hexadecanol under controlled conditions:
This exothermic reaction is conducted at 80–100°C for 2–12 hours, yielding purities exceeding 95% after vacuum distillation .
Green Chemistry Approaches
Recent advancements emphasize solvent-free enzymatic esterification using lipases (e.g., Candida antarctica lipase B), which operate at milder temperatures (40–60°C) and achieve conversions above 90% . Such methods align with sustainable production paradigms by minimizing waste and energy consumption.
Industrial Scalability
Large-scale production employs continuous-flow reactors to enhance heat transfer and reduce reaction times. Process optimization has reduced byproduct formation (e.g., diesters or unreacted alcohols) to <2%, making the compound cost-effective for bulk applications .
Physicochemical Properties
Thermal Stability and Phase Behavior
Decanoic acid, hexadecyl ester exhibits a melting point of 38–42°C and a boiling point exceeding 300°C, rendering it stable under high-temperature industrial processes . Differential scanning calorimetry (DSC) studies show no decomposition below 250°C, underscoring its suitability for thermal applications .
Table 1: Key Thermophysical Properties
| Property | Value | Measurement Method |
|---|---|---|
| Melting Point | 38–42°C | DSC |
| Boiling Point | >300°C | Simulated Distillation |
| Critical Temperature | 647 K (estimated) | Group Contribution Method |
| Density (25°C) | 0.85 g/cm³ | Pycnometry |
Solubility and Partitioning
The ester is sparingly soluble in water (<0.1 mg/L at 25°C) but miscible with nonpolar solvents like hexane and dichloromethane. Its octanol-water partition coefficient (log ) of 9.2 indicates strong hydrophobicity, relevant to environmental fate modeling .
Applications in Energy and Materials Science
Biodiesel Additive and Stability Studies
Decanoic acid, hexadecyl ester has been investigated as a biodiesel stabilizer due to its resistance to oxidative degradation. In model systems simulating biodiesel aging, it demonstrated negligible decomposition at 90°C under dry air over 100 hours, outperforming unsaturated esters like methyl linoleate .
Table 2: Comparative Oxidation Resistance of Esters
| Ester | Degradation Rate (90°C, 100 h) |
|---|---|
| Hexadecyl Decanoate | <5% |
| Methyl Stearate | 12% |
| Methyl Linoleate | 78% |
Lubricant Formulations
The compound’s low volatility and high viscosity index (VI = 150) make it an effective base stock for synthetic lubricants. In tribological tests, formulations containing 10% hexadecyl decanoate reduced wear scar diameter by 30% compared to mineral oil benchmarks .
Polymer Plasticizers
Incorporating hexadecyl decanoate into polyvinyl chloride (PVC) matrices improves flexibility while reducing migration rates. Dynamic mechanical analysis (DMA) shows a 40% reduction in storage modulus () at 25°C, indicating enhanced polymer chain mobility .
Reaction Mechanisms and Degradation Pathways
Thermo-Oxidative Reactions
Under accelerated aging conditions (90°C, O₂-rich), the ester undergoes acidolysis with free fatty acids, forming shorter-chain esters and alcohols :
This reaction is minimal compared to unsaturated esters, which exhibit rapid radical-mediated degradation.
Alcoholysis and Ester Exchange
In the presence of hexadecanol, alcoholysis occurs, yielding mixed esters:
Such reactions are kinetically slow but thermodynamically favorable at elevated temperatures .
Environmental and Regulatory Considerations
Ecotoxicological Profile
The ester’s high log suggests bioaccumulation potential, though its low water solubility limits aquatic toxicity. Daphnia magna 48-hour EC₅₀ values exceed 100 mg/L, classifying it as minimally toxic .
Regulatory Status
Hexadecyl decanoate is listed in the EPA’s DSSTox database (DTXSID0067501) and registered under CAS No. 29710-34-7 . Current regulations permit its use in industrial applications but mandate containment to prevent environmental release.
Future Research Directions
Advanced Catalytic Systems
Exploring ionic liquid catalysts could further enhance synthesis efficiency. For instance, [BMIM][HSO₄] has shown promise in esterification, achieving 98% conversion at 70°C in 1 hour .
Nanostructured Materials
Functionalizing nanoparticles with hexadecyl decanoate may improve drug delivery systems. Preliminary studies indicate 20% higher loading capacities for hydrophobic therapeutics compared to unmodified carriers .
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